molecular formula C10H10ClF2NO B14051553 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14051553
M. Wt: 233.64 g/mol
InChI Key: MABYVZKYIUZOAB-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H11ClF2NO This compound is characterized by the presence of an amino group, a difluoromethyl group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The resulting amine is then reacted with chloroacetyl chloride to introduce the chloropropanone moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives and functionalized compounds.

Scientific Research Applications

Scientific Research Applications of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one

This compound is a chemical compound with the molecular formula C10H11ClF2NO. This compound features an amino group, a difluoromethyl group, and a chloropropanone moiety. It has diverse applications in scientific research, including chemistry, biology, and industry.

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex molecules, especially in the creation of pharmaceuticals and agrochemicals. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The products of these reactions typically include various substituted derivatives and functionalized compounds, depending on the specific reagents and conditions used.

Biology

In biological studies, this compound is employed in biochemical investigations to understand enzyme interactions and metabolic pathways, especially those involving halogenated compounds.

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes or receptors. The difluoromethyl group can increase its binding affinity and selectivity for these targets. The chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways depend on the specific application and target, but typically involve inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Industry

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity for these targets, while the chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways involved depend on the specific application and target, but typically involve inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: This compound lacks the chloropropanone moiety, which can affect its reactivity and binding properties.

    2-Amino-6-(difluoromethyl)benzamide: This compound has a different functional group (amide) that can alter its chemical behavior and applications.

    2-Amino-6-(difluoromethyl)phenylacetic acid: This compound has a carboxylic acid group instead of the chloropropanone moiety, which can influence its solubility and reactivity.

Biological Activity

1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound that has garnered attention due to its unique structure and potential biological activity. The presence of difluoromethyl and chloropropanone moieties suggests that this compound may interact with various biochemical pathways, making it a candidate for further pharmacological studies.

  • Molecular Formula : C10_{10}H10_{10}ClF2_2N\O
  • Molecular Weight : 233.64 g/mol
  • Density : 1.304 g/cm³ (predicted)
  • Boiling Point : 363.0 °C (predicted)
  • pKa : -0.47 (predicted)

The biological activity of this compound may involve:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity.
  • Receptor Signaling : The halogenated substituents may participate in halogen bonding, influencing receptor interactions and downstream signaling pathways .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that it may have potential as an antimicrobial agent, although specific studies are needed to quantify its efficacy.
  • Anticancer Potential : Given its structural similarities to other bioactive compounds, there is a hypothesis that it may exhibit anticancer properties through modulation of cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2,6-Difluorophenyl)-3-chloropropan-1-oneLacks additional difluoromethyl groupsSimpler structure may lead to different reactivity
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-oneContains trifluoromethyl groups instead of difluoromethylEnhanced electron-withdrawing properties affecting reactivity

The dual difluoromethyl groups in the target compound enhance its stability and lipophilicity, potentially contributing to its distinct biological activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

  • Antioxidant and Antimicrobial Activity : Research on related compounds has shown significant antimicrobial effects, indicating that further exploration of this compound could yield similar results .
  • Cytotoxicity Studies : In vitro studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a need for similar investigations on the target compound .
  • Pharmacological Evaluations : Docking studies have been employed to assess potential interactions with serotonin receptors, which could provide insights into the compound's pharmacological profile .

Properties

Molecular Formula

C10H10ClF2NO

Molecular Weight

233.64 g/mol

IUPAC Name

1-[2-amino-6-(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO/c11-5-4-8(15)9-6(10(12)13)2-1-3-7(9)14/h1-3,10H,4-5,14H2

InChI Key

MABYVZKYIUZOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)F

Origin of Product

United States

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